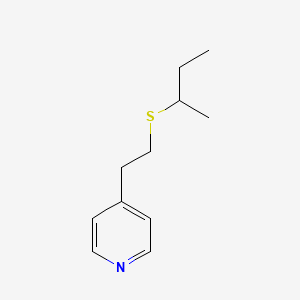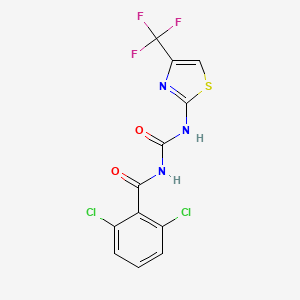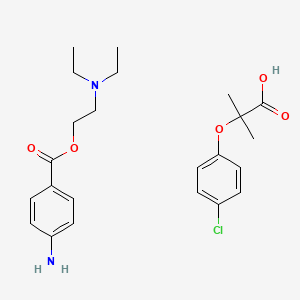
6-tert-Butyl-2-cyclopentylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-2-cyclopentylphenol is an organic compound with the molecular formula C15H22O. It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopentyl group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-cyclopentylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride and cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale production of this compound with minimal by-products and high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-2-cyclopentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclopentyl-substituted alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
6-tert-Butyl-2-cyclopentylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a stabilizer in the production of plastics and as an additive in lubricants to enhance their performance and longevity.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-2-cyclopentylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Membrane Stabilization: By integrating into cell membranes, it can enhance membrane stability and protect against environmental stressors.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties but different steric hindrance due to the presence of two tert-butyl groups.
2-tert-Butyl-4-methylphenol: Known for its use as an antioxidant in food and cosmetic products.
Cyclopentylphenol: Lacks the tert-butyl group, resulting in different chemical reactivity and applications.
Uniqueness
6-tert-Butyl-2-cyclopentylphenol is unique due to the combination of the tert-butyl and cyclopentyl groups, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
93892-31-0 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2-tert-butyl-6-cyclopentylphenol |
InChI |
InChI=1S/C15H22O/c1-15(2,3)13-10-6-9-12(14(13)16)11-7-4-5-8-11/h6,9-11,16H,4-5,7-8H2,1-3H3 |
Clave InChI |
ABLULJUGVQLKDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















